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molecular formula C8H4BrF2NO B1459061 5-Bromo-2-(difluoromethoxy)benzonitrile CAS No. 1261859-60-2

5-Bromo-2-(difluoromethoxy)benzonitrile

Cat. No. B1459061
M. Wt: 248.02 g/mol
InChI Key: NRSLKAXETGPAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150575B2

Procedure details

Sodium chloro(difluoro)acetate (9.62 g, 63.1 mmol) and cesium carbonate (12.3 g, 37.9 mmol) were added to a mixed solution of 5-bromo-2-hydroxybenzonitrile (5.00 g, 25.2 mmol) in DMF (50 mL) and water (5 mL), and the mixture was stirred at 100° C. for 30 minutes. Water was added to the reaction solution, followed by extraction with ethyl acetate. The obtained organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=100/0-98/2] to obtain the title compound (3.83 g, yield: 61%).
Quantity
9.62 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:7])([F:6])C([O-])=O.[Na+].C(=O)([O-])[O-].[Cs+].[Cs+].[Br:15][C:16]1[CH:17]=[CH:18][C:19]([OH:24])=[C:20]([CH:23]=1)[C:21]#[N:22]>CN(C=O)C.O>[Br:15][C:16]1[CH:17]=[CH:18][C:19]([O:24][CH:2]([F:6])[F:7])=[C:20]([CH:23]=1)[C:21]#[N:22] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
9.62 g
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Name
cesium carbonate
Quantity
12.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=100/0-98/2]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C#N)C1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.83 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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